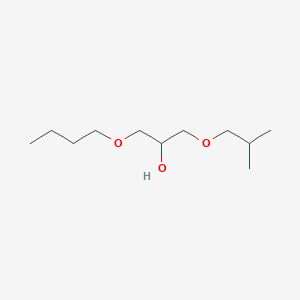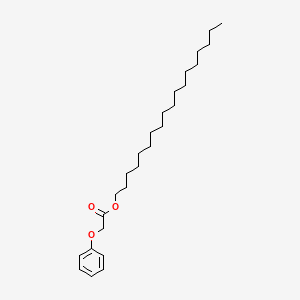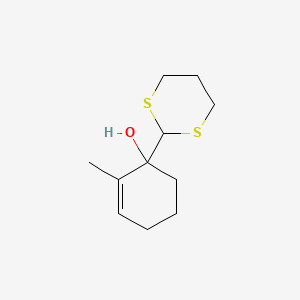
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is an organic compound with the molecular formula C10H16OS2. This compound features a cyclohexene ring substituted with a hydroxyl group and a dithiane moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- typically involves the reaction of cyclohexenone with 1,3-dithiane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The dithiane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-cyclohexen-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted dithiane derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dithiane moiety can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, although detailed pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-phenyl-1,3-dithian-2-yl)-2-cyclohexen-1-ol
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 1-(1,3-Dithian-2-yl)-2-cyclohexen-1-ol
Uniqueness
2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a dithiane moiety allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
111016-59-2 |
|---|---|
Formule moléculaire |
C11H18OS2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H18OS2/c1-9-5-2-3-6-11(9,12)10-13-7-4-8-14-10/h5,10,12H,2-4,6-8H2,1H3 |
Clé InChI |
JVQYKNVLBZBFCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCC1(C2SCCCS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
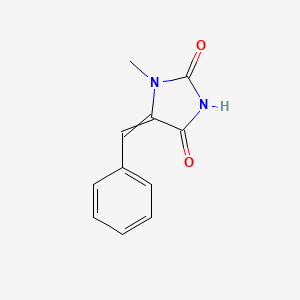

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
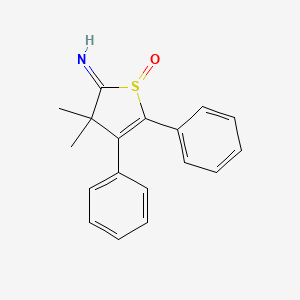
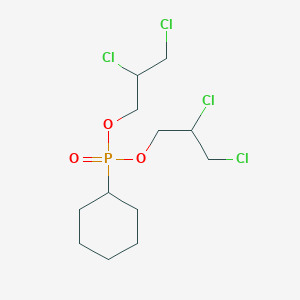
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
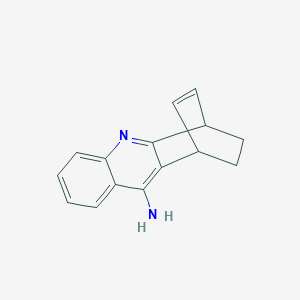
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
